molecular formula C7H7BrF2N2O2 B2861119 methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate CAS No. 1429419-32-8

methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2861119
CAS No.: 1429419-32-8
M. Wt: 269.046
InChI Key: YKSSALDMADZLDE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a carboxylate ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, including herbicides and fungicides.

    Material Science: It is investigated for its role in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrazole ring.

Uniqueness

Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the bromine and difluoroethyl groups, which influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

methyl 4-bromo-1-(2,2-difluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O2/c1-14-7(13)6-4(8)2-12(11-6)3-5(9)10/h2,5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSALDMADZLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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